

# Spectroscopic Profile of 3-Ethylcyclohexanone: A Technical Guide

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## Compound of Interest

Compound Name: **3-Ethylcyclohexanone**

Cat. No.: **B1604563**

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethylcyclohexanone**, a key intermediate in the synthesis of various organic compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis. The information presented herein is crucial for the identification, characterization, and quality control of **3-Ethylcyclohexanone** in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **3-Ethylcyclohexanone**. This data is compiled from publicly available databases and predictive models based on the analysis of similar chemical structures.

## Table 1: Predicted $^1\text{H}$ NMR Spectral Data for 3-Ethylcyclohexanone

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.20 - 2.50	Multiplet	2H	-CH <sub>2</sub> - (α to C=O)
~1.90 - 2.10	Multiplet	1H	-CH- (at C3)
~1.60 - 1.80	Multiplet	2H	-CH <sub>2</sub> - (on ring)
~1.40 - 1.60	Multiplet	2H	-CH <sub>2</sub> - (on ring)
~1.20 - 1.40	Multiplet	2H	-CH <sub>2</sub> - (ethyl group)
~0.90	Triplet	3H	-CH <sub>3</sub> (ethyl group)

Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for 3-Ethylcyclohexanone**

Chemical Shift ( $\delta$ ) ppm	Assignment
~211	C=O (C1)
~48	-CH- (C3)
~41	-CH <sub>2</sub> - (α to C=O, C2)
~30	-CH <sub>2</sub> - (on ring, C6)
~28	-CH <sub>2</sub> - (ethyl group)
~25	-CH <sub>2</sub> - (on ring, C5)
~23	-CH <sub>2</sub> - (on ring, C4)
~11	-CH <sub>3</sub> (ethyl group)

Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm.

**Table 3: Predicted IR Absorption Data for 3-Ethylcyclohexanone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960 - 2850	Strong	C-H stretching (alkane)
~1715	Strong	C=O stretching (ketone)
~1465	Medium	C-H bending (methylene)
~1375	Medium	C-H bending (methyl)

Note: The strong absorption band around 1715 cm<sup>-1</sup> is characteristic of a saturated cyclic ketone.[\[1\]](#)

**Table 4: Predicted Mass Spectrometry Fragmentation Data for 3-Ethylcyclohexanone**

m/z	Relative Intensity	Assignment
126	Moderate	[M] <sup>+</sup> (Molecular Ion)
97	High	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of ethyl group)
83	High	
55	High	
41	High	

Note: The molecular formula for **3-Ethylcyclohexanone** is C<sub>8</sub>H<sub>14</sub>O, with a molecular weight of 126.20 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#) The fragmentation pattern is predicted based on common fragmentation pathways for cyclic ketones, including alpha-cleavage.[\[5\]](#)[\[6\]](#)

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of cyclic ketones like **3-Ethylcyclohexanone**.

## NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of **3-Ethylcyclohexanone**.

Methodology:

- Sample Preparation: A solution of **3-Ethylcyclohexanone** (5-20 mg) is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , ~0.7 mL) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- $^1\text{H}$  NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. The acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal.

## IR Spectroscopy

Objective: To identify the functional groups present in **3-Ethylcyclohexanone**.

Methodology:

- Sample Preparation: As **3-Ethylcyclohexanone** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

- Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over the range of 4000-400  $\text{cm}^{-1}$ . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **3-Ethylcyclohexanone**.

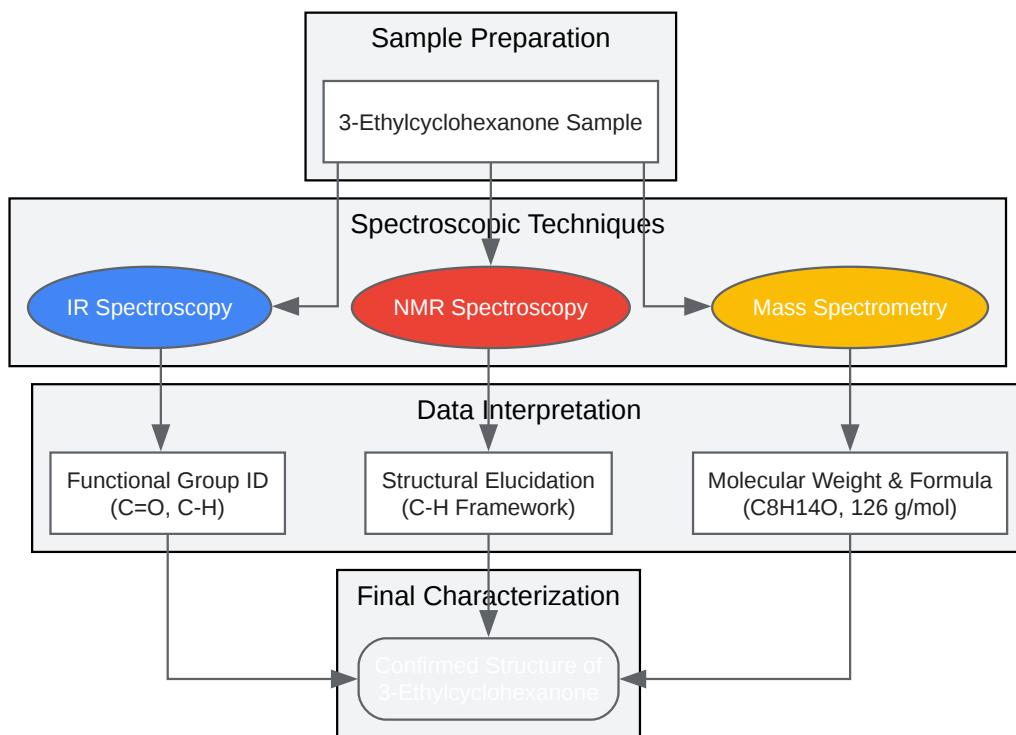
Methodology:

- Sample Introduction: A dilute solution of **3-Ethylcyclohexanone** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific  $m/z$  value.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **3-Ethylcyclohexanone**.

## Spectroscopic Analysis Workflow for 3-Ethylcyclohexanone

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Spectroscopic analysis workflow.

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